molecular formula C12H11NO2 B8603908 methyl 2-cyano-4-prop-2-enylbenzoate CAS No. 1374574-59-0

methyl 2-cyano-4-prop-2-enylbenzoate

Cat. No.: B8603908
CAS No.: 1374574-59-0
M. Wt: 201.22 g/mol
InChI Key: BBXOXLFVLIFZOB-UHFFFAOYSA-N
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Description

methyl 2-cyano-4-prop-2-enylbenzoate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a prop-2-en-1-yl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-4-prop-2-enylbenzoate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

methyl 2-cyano-4-prop-2-enylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines .

Properties

CAS No.

1374574-59-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-cyano-4-prop-2-enylbenzoate

InChI

InChI=1S/C12H11NO2/c1-3-4-9-5-6-11(12(14)15-2)10(7-9)8-13/h3,5-7H,1,4H2,2H3

InChI Key

BBXOXLFVLIFZOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC=C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-cyanobenzoate (230 mg, 0.96 mmol), allyl-tributyl-stannane (381 mg, 1.2 mmol), LiCl (126 mg, 2.87 mmol) and Pd(PPh3)4 (23 mg) in anhydrous toluene was refluxed under N2 overnight. Distilled off the solvent under reduce pressure, the residue was purified with prep-TLC to give the product methyl 2-cyano-4-(prop-2-en-1-yl)benzoate.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Name
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

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